Pyr-41
CAS No.: 418805-02-4
VCID: VC0547892
Molecular Formula: C17H13N3O7
Molecular Weight: 371.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis). Note: PYR-41 in solution may exist as a mixture of E- and Z- isomers. HPLC may show two peaks depending on conditions.
* For research use only. Not for human or veterinary use.

Description |
Pyr-41 is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme E1, which plays a crucial role in the ubiquitination pathway. This pathway is essential for protein degradation and regulation within cells. Pyr-41's ability to inhibit E1 prevents the initiation of ubiquitination, thereby affecting various cellular processes, including protein degradation and signaling pathways. Biological ActivityPyr-41's biological activity is primarily centered around its inhibition of the ubiquitin-activating enzyme E1. This inhibition blocks the ubiquitination process, which is crucial for protein degradation via the proteasome pathway. By preventing ubiquitination, Pyr-41 affects several cellular processes:
Effects on SepsisPyr-41 has been studied for its potential therapeutic effects in sepsis. Sepsis is characterized by systemic inflammation and organ failure, partly due to NF-κB activation. In a mouse model of sepsis, Pyr-41 significantly reduced inflammation and organ injury by inhibiting NF-κB activation. It decreased the levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and improved survival rates . Table 2: Biological Effects of Pyr-41
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 418805-02-4 | ||||||||||||
Product Name | Pyr-41 | ||||||||||||
Molecular Formula | C17H13N3O7 | ||||||||||||
Molecular Weight | 371.3 g/mol | ||||||||||||
IUPAC Name | ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | ||||||||||||
Standard InChI | InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9- | ||||||||||||
Standard InChIKey | ARGIPZKQJGFSGQ-LCYFTJDESA-N | ||||||||||||
Isomeric SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2 | ||||||||||||
SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 | ||||||||||||
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 | ||||||||||||
Appearance | Brown solid powder | ||||||||||||
Purity | >98% (or refer to the Certificate of Analysis). Note: PYR-41 in solution may exist as a mixture of E- and Z- isomers. HPLC may show two peaks depending on conditions. | ||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||
Synonyms | 4(4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl)-benzoic acid ethyl ester 4-(4-(5-nitrofuran-2-ylmethylene)-3, 5-dioxopyrazolidin-1-yl)benzoic acid ethyl ester PYR-41 PYR41 compound |
||||||||||||
Reference | 1: Su H, Chen M, Sands JM, Chen G. Activation of the cAMP/PKA pathway induces UT-A1 urea transporter monoubiquitination and targets it for lysosomal degradation. Am J Physiol Renal Physiol. 2013 Dec 15;305(12):F1775-82. doi: 10.1152/ajprenal.00393.2013. Epub 2013 Oct 16. PubMed PMID: 24133116; PubMed Central PMCID: PMC3882448. 2: Londino JD, Lazrak A, Jurkuvenaite A, Collawn JF, Noah JW, Matalon S. Influenza matrix protein 2 alters CFTR expression and function through its ion channel activity. Am J Physiol Lung Cell Mol Physiol. 2013 May 1;304(9):L582-92. doi: 10.1152/ajplung.00314.2012. Epub 2013 Mar 1. PubMed PMID: 23457187; PubMed Central PMCID: PMC3652020. 3: Xu H, Luo P, Zhao Y, Zhao M, Yang Y, Chen T, Huo K, Han H, Fei Z. Iduna protects HT22 cells from hydrogen peroxide-induced oxidative stress through interfering poly(ADP-ribose) polymerase-1-induced cell death (parthanatos). Cell Signal. 2013 Apr;25(4):1018-26. doi: 10.1016/j.cellsig.2013.01.006. Epub 2013 Jan 16. PubMed PMID: 23333241. 4: Moudry P, Lukas C, Macurek L, Hanzlikova H, Hodny Z, Lukas J, Bartek J. Ubiquitin-activating enzyme UBA1 is required for cellular response to DNA damage. Cell Cycle. 2012 Apr 15;11(8):1573-82. doi: 10.4161/cc.19978. Epub 2012 Apr 15. PubMed PMID: 22456334. 5: Guan H, Ricciardi RP. Transformation by E1A oncoprotein involves ubiquitin-mediated proteolysis of the neuronal and tumor repressor REST in the nucleus. J Virol. 2012 May;86(10):5594-602. doi: 10.1128/JVI.06811-11. Epub 2012 Mar 14. PubMed PMID: 22419809; PubMed Central PMCID: PMC3347283. 6: Haines DS, Lee JE, Beauparlant SL, Kyle DB, den Besten W, Sweredoski MJ, Graham RL, Hess S, Deshaies RJ. Protein interaction profiling of the p97 adaptor UBXD1 points to a role for the complex in modulating ERGIC-53 trafficking. Mol Cell Proteomics. 2012 Jun;11(6):M111.016444. doi: 10.1074/mcp.M111.016444. Epub 2012 Feb 14. PubMed PMID: 22337587; PubMed Central PMCID: PMC3433925. 7: Ungermannova D, Parker SJ, Nasveschuk CG, Chapnick DA, Phillips AJ, Kuchta RD, Liu X. Identification and mechanistic studies of a novel ubiquitin E1 inhibitor. J Biomol Screen. 2012 Apr;17(4):421-34. doi: 10.1177/1087057111433843. Epub 2012 Jan 24. PubMed PMID: 22274912; PubMed Central PMCID: PMC3339042. 8: Fei J, Kaczmarek N, Luch A, Glas A, Carell T, Naegeli H. Regulation of nucleotide excision repair by UV-DDB: prioritization of damage recognition to internucleosomal DNA. PLoS Biol. 2011 Oct;9(10):e1001183. doi: 10.1371/journal.pbio.1001183. Epub 2011 Oct 25. PubMed PMID: 22039351; PubMed Central PMCID: PMC3201922. 9: Yi YJ, Zimmerman SW, Manandhar G, Odhiambo JF, Kennedy C, Jonáková V, Maňásková-Postlerová P, Sutovsky M, Park CS, Sutovsky P. Ubiquitin-activating enzyme (UBA1) is required for sperm capacitation, acrosomal exocytosis and sperm-egg coat penetration during porcine fertilization. Int J Androl. 2012 Apr;35(2):196-210. doi: 10.1111/j.1365-2605.2011.01217.x. Epub 2011 Sep 27. PubMed PMID: 21950462. 10: Kapuria V, Peterson LF, Showalter HD, Kirchhoff PD, Talpaz M, Donato NJ. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity. Biochem Pharmacol. 2011 Aug 15;82(4):341-9. doi: 10.1016/j.bcp.2011.05.012. Epub 2011 May 19. PubMed PMID: 21621524. 11: Russell MA, Morgan NG. Conditional expression of the FTO gene product in rat INS-1 cells reveals its rapid turnover and a role in the profile of glucose-induced insulin secretion. Clin Sci (Lond). 2011 May;120(9):403-13. doi: 10.1042/CS20100416. PubMed PMID: 21070190. 12: Tominaga K, Tominaga E, Ausserlechner MJ, Pereira-Smith OM. The cell senescence inducing gene product MORF4 is regulated by degradation via the ubiquitin/proteasome pathway. Exp Cell Res. 2010 Jan 1;316(1):92-102. doi: 10.1016/j.yexcr.2009.09.015. Epub 2009 Sep 19. PubMed PMID: 19769966; PubMed Central PMCID: PMC2787921. 13: Yang Y, Kitagaki J, Dai RM, Tsai YC, Lorick KL, Ludwig RL, Pierre SA, Jensen JP, Davydov IV, Oberoi P, Li CC, Kenten JH, Beutler JA, Vousden KH, Weissman AM. Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics. Cancer Res. 2007 Oct 1;67(19):9472-81. PubMed PMID: 17909057. 14: Samulack DD, Williams S, Lacaille JC. Hyperpolarizing synaptic potentials evoked in CA1 pyramidal cells by glutamate stimulation of interneurons from the oriens/alveus border of rat hippocampal slices. I. Electrophysiological response properties. Hippocampus. 1993 Jul;3(3):331-44. PubMed PMID: 8102582. | ||||||||||||
PubChem Compound | 5335621 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume